molecular formula C14H14N2O4S B8559391 5-Formyl-3-(methylamino)-2-phenoxybenzene-1-sulfonamide CAS No. 62274-07-1

5-Formyl-3-(methylamino)-2-phenoxybenzene-1-sulfonamide

Cat. No. B8559391
Key on ui cas rn: 62274-07-1
M. Wt: 306.34 g/mol
InChI Key: AJAFTQHAPYNWRI-UHFFFAOYSA-N
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Patent
US04247550

Procedure details

To a stirred mixture of dry pyridine (15 ml) and dry methylene chloride (225 ml), chromic anhydride (9.0 g) is added in one portion, and the mixture is stirred for 15 minutes. A solution of 3-methylamino-4-phenoxy-5-sulfamylbenzyl alcohol (4.6 g; prepared as described in Example 5) in acetone (25 ml) is then added in one portion and the mixture is stirred for a further 15 minutes. The resulting inorganic precipitate is removed by filtration and the filtrate is evaporated in vacuo. The residue is extracted with diethyl ether (300 ml) and filtered to remove a small amount of insoluble material. The diethyl ether is removed in vacuo to yield crude 3-methylamino-4-phenoxy-5-sulfamylbenzaldehyde. After recrystallization from ethanol it is obtained with a melting point of 166°-167° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
[Compound]
Name
chromic anhydride
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.C(Cl)Cl.[CH3:10][NH:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([S:27](=[O:30])(=[O:29])[NH2:28])[C:19]=1[O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:15][OH:16]>CC(C)=O>[CH3:10][NH:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([S:27](=[O:30])(=[O:29])[NH2:28])[C:19]=1[O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
225 mL
Type
reactant
Smiles
C(Cl)Cl
Name
chromic anhydride
Quantity
9 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
CNC=1C=C(CO)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting inorganic precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with diethyl ether (300 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
CUSTOM
Type
CUSTOM
Details
The diethyl ether is removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC=1C=C(C=O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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